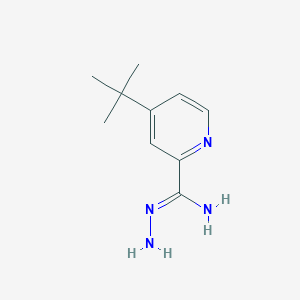
(Z)-4-(tert-Butyl)picolinohydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(tert-Butyl)picolinohydrazonamide is a chemical compound that features a tert-butyl group attached to a picolinohydrazonamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(tert-Butyl)picolinohydrazonamide typically involves the reaction of picolinohydrazonamide with tert-butyl reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl group into the picolinohydrazonamide structure . The reaction is usually carried out under metal-free conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-(tert-Butyl)picolinohydrazonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide under mild conditions.
Reduction: Sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for introducing halogen groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl picolinohydrazonamide derivatives, while substitution reactions can produce various functionalized picolinohydrazonamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-(tert-Butyl)picolinohydrazonamide is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of advanced materials and catalysts .
Mecanismo De Acción
The mechanism of action of (Z)-4-(tert-Butyl)picolinohydrazonamide involves its interaction with specific molecular targets. The tert-butyl group enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl picolinohydrazonamide: Similar structure but without the (Z)-configuration.
tert-Butyl hydrazonamide: Lacks the picolino group.
tert-Butyl picolinamide: Lacks the hydrazonamide group.
Uniqueness
(Z)-4-(tert-Butyl)picolinohydrazonamide is unique due to its (Z)-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with biological targets. This configuration can enhance the compound’s stability and efficacy in various applications .
Propiedades
Fórmula molecular |
C10H16N4 |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
N'-amino-4-tert-butylpyridine-2-carboximidamide |
InChI |
InChI=1S/C10H16N4/c1-10(2,3)7-4-5-13-8(6-7)9(11)14-12/h4-6H,12H2,1-3H3,(H2,11,14) |
Clave InChI |
WZOXPIPPLUKJAI-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=NC=C1)/C(=N/N)/N |
SMILES canónico |
CC(C)(C)C1=CC(=NC=C1)C(=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















